molecular formula C16H19FN4O B5954163 2-[4-(4-fluorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one

2-[4-(4-fluorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B5954163
M. Wt: 302.35 g/mol
InChI Key: IUNXGKZNNGYDAS-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one is a chemical compound that belongs to the class of piperazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one typically involves the reaction of 4-(4-fluorophenyl)piperazine with a pyrimidine derivative under controlled conditions. One common method involves the use of potassium carbonate (K₂CO₃) as a base in a solvent such as chloroform (CHCl₃) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-[4-(4-fluorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. This inhibition can enhance cognitive function by increasing acetylcholine levels . Additionally, it may exert anti-inflammatory effects by modulating the NF-kB inflammatory pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-fluorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one is unique due to its specific structural features, such as the presence of both a fluorophenyl group and a piperazine ring, which contribute to its distinct pharmacological properties. Its ability to selectively inhibit acetylcholinesterase while exhibiting anti-inflammatory effects makes it a promising candidate for further research and development .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-4,5-dimethyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c1-11-12(2)18-16(19-15(11)22)21-9-7-20(8-10-21)14-5-3-13(17)4-6-14/h3-6H,7-10H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNXGKZNNGYDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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